(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester: is a complex organic compound belonging to the class of bicyclic amines. This compound features a bicyclic structure with a hydroxyl group and a tert-butyl ester functional group, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of linear precursors using intramolecular reactions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include other bicyclic amines and derivatives, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.3.1]nonane . These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, leading to different chemical properties and applications.
Properties
IUPAC Name |
tert-butyl (1R,5S,8R)-8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFMJGMQKJWQKX-HBNTYKKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]([C@H]1C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.